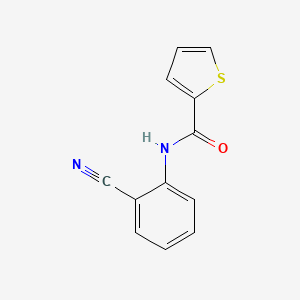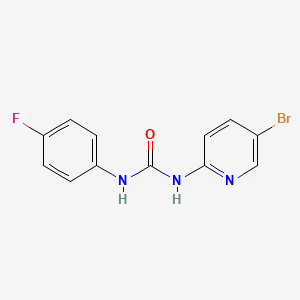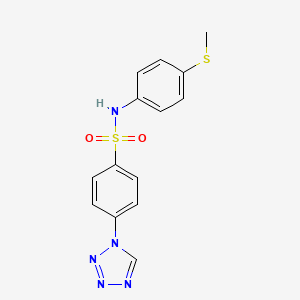![molecular formula C12H17BrClNO B5496601 N-[(5-bromo-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B5496601.png)
N-[(5-bromo-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromo-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride is a chemical compound with a complex structure that includes a bromine atom, an ethoxy group, and a prop-2-en-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-ethoxybenzyl alcohol to introduce the bromine atom. This is followed by a reaction with propargylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-bromo-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Applications De Recherche Scientifique
N-[(5-bromo-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The bromine atom and ethoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride
- 5-bromo-2-chloro-4’-ethoxydiphenylmethane
Uniqueness
N-[(5-bromo-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride is unique due to its specific structural features, such as the presence of a prop-2-en-1-amine group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-3-7-14-9-10-8-11(13)5-6-12(10)15-4-2;/h3,5-6,8,14H,1,4,7,9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHEYYSCTYRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B5496520.png)
![6,7-dimethoxy-2-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5496524.png)
![2-[(2-{[2-(2-fluorophenoxy)ethyl]amino}-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5496525.png)
![7-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5496526.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5496533.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxyacetamide](/img/structure/B5496545.png)

![4-[4-(1-benzofuran-2-ylmethyl)-1-piperazinyl]quinazoline](/img/structure/B5496552.png)

![N-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)furan-2-carboxamide](/img/structure/B5496566.png)
![2-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-3-thiophenesulfonamide](/img/structure/B5496572.png)
![N-cyclopropyl-1-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5496592.png)
![(4E)-1-[3-(diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B5496605.png)
